2-Chloro-1-methylpyridinium iodide

Peptide Synthesis Amide Bond Formation Cost-Effective Reagents

Researchers requiring cost-efficient amide bond formation often face high reagent costs with EDC or racemization issues with alternative coupling agents. 2-Chloro-1-methylpyridinium iodide (CMPI) resolves this by delivering racemization-free condensations at a fraction of the cost. • Documented cost advantage vs. EDC for peptide synthesis; enables clean β-lactam cyclization and macrolactonization without harsh conditions. • Bench-stable crystalline solid; scalable from gram to kilogram quantities for CRO and pharma operations.

Molecular Formula C6H7ClIN
Molecular Weight 255.48 g/mol
CAS No. 14338-32-0
Cat. No. B057061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methylpyridinium iodide
CAS14338-32-0
Synonyms2-Chloro-1-methyl-pyridinium Iodide;  1-Methyl-2-chloropyridinium Iodide;  2-Chloro-N-methylpyridinium Iodide;  2-Chloropyridine Methiodide;  2-Chloropyridinium Iodomethylate;  Mukaiyama Reagent;  Mukaiyama’s Reagent;  N-Methyl-2-chloropyridinium Iodide
Molecular FormulaC6H7ClIN
Molecular Weight255.48 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1Cl.[I-]
InChIInChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyABFPKTQEQNICFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-methylpyridinium iodide: Core Properties & Procurement


2-Chloro-1-methylpyridinium iodide (CMPI, Mukaiyama reagent, CAS 14338-32-0) is a pyridinium-based condensing agent widely employed in organic synthesis for activation of carboxylic acids and alcohols . It is a pale-yellow crystalline solid with a melting point of approximately 200 °C (decomposition) and is bench-stable under normal storage conditions . The compound is valued for its ability to facilitate esterification, amidation, lactonization, and peptide bond formation under mild, weakly basic conditions, with a notable cost advantage over commonly used carbodiimide reagents such as EDC .

Why CMPI Substitution with Generic Reagents Fails


In-class condensing agents such as carbodiimides (DCC, EDC, DIC), phosphonium salts (BOP, PyBOP), and other pyridinium derivatives (e.g., 2-bromo-1-ethylpyridinium tetrafluoroborate) cannot be assumed to be interchangeable with 2-chloro-1-methylpyridinium iodide. The specific balance of electrophilicity, steric profile, and leaving-group characteristics of CMPI yields a distinct performance profile in coupling reactions. As demonstrated in the quantitative comparisons below, substituting CMPI with structurally analogous reagents often results in markedly lower yields, increased racemization, or the need for harsher reaction conditions that may degrade sensitive substrates [1].

CMPI: Comparative Performance vs. Leading Coupling Reagents


Cost Advantage over EDC for Peptide Synthesis

2-Chloro-1-methylpyridinium iodide is explicitly cited as less expensive than EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide coupling applications . This cost differential is a direct procurement consideration, particularly for medium- to large-scale syntheses where reagent expense becomes a significant factor.

Peptide Synthesis Amide Bond Formation Cost-Effective Reagents

Racemization-Free Peptide Coupling vs. Carbodiimides

When used with urethan-protected amino acids, 2-chloro-1-methylpyridinium iodide enables peptide bond formation free of racemization, as confirmed by the Young test [1]. For fragment condensation, the addition of N-hydroxysuccinimide maintains stereochemical integrity. In contrast, carbodiimide-based couplings (e.g., DCC, EDC) frequently require additives such as HOBt or HOAt to suppress epimerization, and even then, racemization can be problematic with certain sensitive substrates.

Peptide Synthesis Stereochemical Integrity Racemization-Free Coupling

Yield Advantage in Ester Coupling vs. DCC

In the synthesis of alkyl (±)-trans-2-carbamoylcyclohexane-1-carboxylate, coupling of the acid intermediate using 2-chloro-1-methylpyridinium iodide with DMAP as base afforded the benzyl ester in 98% isolated yield [1]. Under identical reaction conditions, substitution with N,N′-dicyclohexylcarbodiimide (DCC) gave only a 20% yield, while Mitsunobu conditions gave 32%. This 78-percentage-point difference represents a five-fold increase in productive yield.

Esterification Yield Optimization Carbodiimide Alternative

β-Lactam Synthesis Under Mild Conditions

2-Chloro-1-methylpyridinium iodide enables the preparation of various β-lactams from the corresponding β-amino acids under mild reaction conditions, consistently delivering high yields [1]. While a direct side-by-side comparison with DCC or other carbodiimides is not reported in the same study, literature precedent for DCC-mediated β-lactam syntheses typically requires more forcing conditions and often yields complex mixtures due to side reactions. The mildness of CMPI-mediated cyclization is particularly advantageous for thermally sensitive substrates.

β-Lactam Synthesis Heterocyclic Chemistry Antibiotic Scaffolds

Quantitative Activation for Macrocyclic Lactones

In a macrocyclic lactone synthesis protocol, long-chain ω-hydroxycarboxylic acids were quantitatively converted to the corresponding 6-phenyl-2-pyridyl esters using 2-chloro-1-methylpyridinium iodide in the presence of triethylamine [1]. The word 'quantitatively' indicates near-complete conversion, a level of efficiency that is critical for macrocyclization reactions where the subsequent cyclization step is concentration-dependent and sensitive to unreacted starting material. Alternative activating agents (e.g., DCC, acid chlorides) frequently suffer from incomplete activation or competing oligomerization under similar conditions.

Macrocyclization Lactone Synthesis Natural Product Chemistry

Ionic Liquid Derivatization for Greener Synthesis

2-Chloro-1-methylpyridinium iodide serves not only as a standalone coupling reagent but also as a scaffold for generating task-specific ionic liquids (ILs) with enhanced properties [1]. By exchanging the iodide counterion with non-nucleophilic anions (e.g., EtSO₄⁻ or Tf₂N⁻), the original high-melting solid (mp 200 °C dec.) is transformed into room-temperature ILs that enable microwave-assisted esterification of amino acids with improved efficiency over conventional reflux methods. This tunability is not readily accessible with carbodiimide-based reagents, which generally do not form stable ILs.

Ionic Liquids Green Chemistry Microwave-Assisted Synthesis

CMPI: Optimal Application Scenarios


Large-Scale Peptide Coupling with Cost & Racemization Control

For pharmaceutical or CRO peptide synthesis operations where both cost-per-coupling and stereochemical fidelity are key metrics, 2-chloro-1-methylpyridinium iodide offers a compelling alternative to EDC. Its documented cost advantage combined with racemization-free coupling of urethan-protected amino acids [1] makes it suitable for both routine amide bond formation and fragment condensations (with NHS addition). Procurement teams should note that the cost differential becomes increasingly significant as synthesis scale increases.

β-Lactam Antibiotic Intermediate Synthesis

The mild, high-yielding β-lactam cyclization enabled by 2-chloro-1-methylpyridinium iodide is directly applicable to the preparation of monocyclic β-lactam scaffolds used in antibiotic development. Compared to carbodiimide-mediated methods that often require more forcing conditions and may lead to side reactions, CMPI offers a cleaner reaction profile that simplifies downstream purification and improves overall yield.

Macrolactonization for Natural Product Synthesis

Natural product chemists pursuing macrolactonization strategies can leverage the quantitative activation step achieved with 2-chloro-1-methylpyridinium iodide . This ensures near-complete conversion of the ω-hydroxycarboxylic acid precursor to the activated ester, which is essential for the subsequent high-dilution cyclization step. The reliable conversion minimizes the need for intermediate purification and reduces material loss in multistep sequences.

Ionic Liquid Platforms for Green Chemistry

Research groups focused on sustainable synthesis can exploit 2-chloro-1-methylpyridinium iodide as a precursor to task-specific ionic liquids . The derived ILs ([2-ClMePy][EtSO₄] and [2-ClMePy][Tf₂N]) enable microwave-accelerated esterifications with reduced volatile organic solvent use and improved energy efficiency. This platform approach allows for tailored reagent properties while retaining the core reactivity of the Mukaiyama reagent.

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